2-Bromo-1,3-diphenylpropane-1,3-dione

Catalog No.
S661205
CAS No.
728-84-7
M.F
C15H11BrO2
M. Wt
303.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,3-diphenylpropane-1,3-dione

CAS Number

728-84-7

Product Name

2-Bromo-1,3-diphenylpropane-1,3-dione

IUPAC Name

2-bromo-1,3-diphenylpropane-1,3-dione

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

InChI

InChI=1S/C15H11BrO2/c16-13(14(17)11-7-3-1-4-8-11)15(18)12-9-5-2-6-10-12/h1-10,13H

InChI Key

BYAJHZYXPBREEK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)Br

Organic Synthesis:

-Bromo-1,3-diphenyl-1,3-propanedione, also known as Dibenzoylbromomethane or Bromodibenzoylmethane, finds application as a versatile building block in organic synthesis. Its reactive carbonyl groups and the presence of a bromine atom allow for various functionalization reactions, enabling the construction of complex molecules. Studies have explored its use in the synthesis of:

  • Heterocyclic compounds, including pyrazoles and thiazoles, which are important scaffolds in medicinal chemistry .
  • Substituted benzophenones, which possess diverse applications in materials science and photochemistry .
  • α,β-unsaturated ketones, valuable intermediates in organic synthesis due to their ability to participate in various addition reactions .

Medicinal Chemistry:

Research suggests potential applications of 2-bromo-1,3-diphenyl-1,3-propanedione in medicinal chemistry. Studies have reported on its:

  • Antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Potential for developing anticonvulsant drugs, as demonstrated by its ability to inhibit seizures in animal models .

2-Bromo-1,3-diphenylpropane-1,3-dione, also known as dibenzoylmethylbromide or 2-bromodibenzoylmethane, is an organic compound with the molecular formula C15H11BrO2C_{15}H_{11}BrO_2 and a molecular weight of 303.15 g/mol. This compound appears as an off-white powder and has a melting point ranging from 87 to 93 °C . It is classified as a bromo ketone due to the presence of both bromine and ketone functional groups in its structure.

The compound is notable for its unique properties, including its ability to act as a ligand that binds to metal ions, which facilitates various

, primarily due to the reactivity of the bromine atom and the carbonyl groups. Key reactions include:

  • Bromination: The compound can undergo further bromination at the alpha position relative to the carbonyl groups under specific conditions, leading to derivatives with enhanced reactivity .
  • Condensation Reactions: It can participate in condensation reactions with nucleophiles, forming various substituted products.
  • Metal Complexation: As a ligand, it can form complexes with transition metals, which are useful in catalysis and material science .

Research indicates that 2-bromo-1,3-diphenylpropane-1,3-dione exhibits biological activity by interacting with various biomolecules. It has been shown to influence enzymatic reactions and may have potential applications in drug development due to its ability to modulate biological pathways. The compound's interactions with proteins and enzymes suggest its utility as a biochemical probe or therapeutic agent.

The synthesis of 2-bromo-1,3-diphenylpropane-1,3-dione can be achieved through several methods:

  • Bromination of Diphenylpropanedione: One common method involves the bromination of diphenylpropanedione using hydrogen peroxide and hydrobromic acid in aqueous conditions. This method yields high purity products with good yields .
  • Conventional Organic Synthesis: Other methods may involve traditional organic synthesis techniques such as Friedel-Crafts acylation followed by bromination.

These synthetic routes highlight the versatility and accessibility of this compound for research and industrial applications.

2-Bromo-1,3-diphenylpropane-1,3-dione has several applications:

  • Ligand in Coordination Chemistry: Its ability to bind metal ions makes it valuable in coordination chemistry for synthesizing metal complexes .
  • Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biochemical Research: The compound is used in biochemical assays and studies due to its interactions with enzymes and proteins.

Studies on 2-bromo-1,3-diphenylpropane-1,3-dione have focused on its interactions with various biological macromolecules. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. For instance:

  • It has been shown to bind effectively with certain enzymes, potentially inhibiting their activity or altering their function.
  • The compound's role as a ligand allows it to form complexes that can be studied for their reactivity and stability in biological systems .

Several compounds share structural similarities with 2-bromo-1,3-diphenylpropane-1,3-dione. These include:

Compound NameMolecular FormulaKey Features
2-BromoacetophenoneC9H9BrOC_{9}H_{9}BrOContains a bromine atom and an acetophenone moiety
4-BromobenzophenoneC13H9BrOC_{13}H_{9}BrOA brominated derivative of benzophenone
4-BromodibenzoylmethaneC15H11BrO2C_{15}H_{11}BrO_2Similar structure but different substituents

Uniqueness of 2-Bromo-1,3-Diphenylpropane-1,3-Dione

The uniqueness of 2-bromo-1,3-diphenylpropane-1,3-dione lies in its specific arrangement of functional groups that confer distinct chemical properties not found in other similar compounds. Its dual role as both a bromo ketone and a ligand enhances its reactivity profile compared to other derivatives like 4-bromobenzophenone or 2-bromoacetophenone.

2-Bromo-1,3-diphenylpropane-1,3-dione is an organic compound with the following molecular formula:

PropertyValue
Molecular FormulaC₁₅H₁₁BrO₂
Carbon (C) Atoms15
Hydrogen (H) Atoms11
Bromine (Br) Atoms1
Oxygen (O) Atoms2

This composition reflects a diketone backbone substituted with two phenyl groups and a bromine atom at the 2-position [1] [2] [3].

Molecular Weight and Structural Parameters

The molecular weight and key physicochemical parameters of 2-Bromo-1,3-diphenylpropane-1,3-dione are summarized below:

ParameterValue
Molecular Weight303.15 g/mol
Melting Point89–93 °C
Boiling Point403.4 °C (at 760 mmHg)
Density1.44–1.65 g/cm³
Refractive Index1.4650 (estimated)
pKa5.17 (predicted)

These values are consistent with its aromatic diketone structure and the presence of a heavy bromine atom [1] [4] [5].

Structural Representation

2D Structure Characteristics

The two-dimensional structure of 2-Bromo-1,3-diphenylpropane-1,3-dione consists of a propane-1,3-dione core flanked by phenyl groups at the 1 and 3 positions, with a bromine atom attached to the central carbon (2-position). The structure can be represented by the following descriptors:

  • Simplified Molecular Input Line Entry System (SMILES):
    C(C(C(=O)C1=CC=CC=C1)Br)(=O)C2=CC=CC=C2
  • International Chemical Identifier (InChI):
    InChI=1S/C15H11BrO2/c16-13(14(17)11-7-3-1-4-8-11)15(18)12-9-5-2-6-10-12/h1-10,13H
  • InChIKey:
    BYAJHZYXPBREEK-UHFFFAOYSA-N

The two phenyl rings are directly bonded to the 1 and 3 carbon atoms of the propane-1,3-dione backbone, while the bromine atom is attached to the central carbon [3].

3D Conformational Properties

Detailed crystallographic studies reveal that the two benzoyl (phenylcarbonyl) groups in the molecule are nearly perpendicular to each other. In the orthorhombic crystal form, the dihedral angles between the planes of the phenyl rings are approximately 80° and 87° in two independent molecules within the unit cell. This non-coplanarity is a direct consequence of steric interactions and the electronic effects of the bromine substituent [6].

Bond lengths and angles from X-ray diffraction analysis:

Bond/AngleValue (Å or °)
Bromine–Carbon (Br–C)~1.95 Å
Carbonyl (C=O)~1.21 Å
Phenyl–Carbon (C–C)~1.39–1.40 Å
Dihedral (phenyl rings)79.9°, 87.4°

Crystal Structure Analysis

Single-crystal X-ray diffraction analysis provides comprehensive insight into the solid-state structure of 2-Bromo-1,3-diphenylpropane-1,3-dione. The compound crystallizes in the orthorhombic system, space group P c a2₁, with the following unit cell parameters:

Crystal DataValue
Crystal SystemOrthorhombic
Space GroupP c a2₁
a (Å)28.0680(6)
b (Å)5.6508(1)
c (Å)15.3741(3)
Volume (ų)2438.43(8)
Z (number of formula units)8
Temperature100 K
Density (calculated, g/cm³)1.652
RadiationMo Kα, λ = 0.71073 Å

Key structural findings:

  • The molecule exists as a diketone, with both carbonyl groups and phenyl rings nearly perpendicular to each other.
  • The bromine atom is bonded to the central carbon, which is sp³-hybridized, resulting in a non-planar geometry.
  • The crystal packing is stabilized by van der Waals interactions, with no significant hydrogen bonding observed due to the lack of suitable donors or acceptors [6].

Summary Table: Selected Bond Lengths and Angles

Bond/AngleValue
Bromine–Carbon (Br–C)1.948(4) Å
Carbonyl (C=O)1.209(5) Å
Dihedral (phenyl rings)79.9°, 87.4°

These crystallographic results confirm the molecular rigidity and the pronounced non-planarity of the aromatic rings, which are characteristic of this class of brominated diketones [6].

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

728-84-7

Wikipedia

1,3-Propanedione, 2-bromo-1,3-diphenyl-

General Manufacturing Information

1,3-Propanedione, 2-bromo-1,3-diphenyl-: INACTIVE

Dates

Last modified: 08-15-2023

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